molecular formula C13H8BrNO3 B1292217 3-Bromo-3'-nitrobenzophenone CAS No. 51339-38-9

3-Bromo-3'-nitrobenzophenone

Cat. No.: B1292217
CAS No.: 51339-38-9
M. Wt: 306.11 g/mol
InChI Key: DVLBPSMGXKOSNE-UHFFFAOYSA-N
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Description

3-Bromo-3’-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈BrNO₃. It is a yellow crystalline substance that belongs to the family of benzophenones. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-nitrobenzophenone typically involves a multi-step process starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for 3-Bromo-3’-nitrobenzophenone are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed

    Reduction: 3-Amino-3’-nitrobenzophenone.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Oxidized derivatives of benzophenone.

Scientific Research Applications

3-Bromo-3’-nitrobenzophenone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-3’-nitrobenzophenone involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4’-nitrobenzophenone
  • 4-Bromo-3’-nitrobenzophenone
  • 3-Nitrobenzophenone

Uniqueness

3-Bromo-3’-nitrobenzophenone is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective reactions that are not possible with other isomers.

Properties

IUPAC Name

(3-bromophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLBPSMGXKOSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641510
Record name (3-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51339-38-9
Record name (3-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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